molecular formula C23H17N3O5 B2920045 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-49-6

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2920045
CAS No.: 887897-49-6
M. Wt: 415.405
InChI Key: NBYCNNOKYWLBLJ-UHFFFAOYSA-N
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Description

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran, amide, and nitro functional groups suggests that this compound could exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, through cyclization reactions.

    Amidation: Introduction of the 2-methylbenzamido group via an amidation reaction using 2-methylbenzoic acid and an appropriate coupling reagent like EDCI or DCC.

    Nitration: Introduction of the nitro group on the phenyl ring using nitrating agents like nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Interaction: Modulating the activity of cellular receptors.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide: Lacks the nitro group.

    3-(benzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Lacks the 2-methyl group.

    3-(2-methylbenzamido)-N-(4-aminophenyl)benzofuran-2-carboxamide: Nitro group replaced with an amino group.

Uniqueness

The presence of both the 2-methylbenzamido and 4-nitrophenyl groups in 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(2-methylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-14-6-2-3-7-17(14)22(27)25-20-18-8-4-5-9-19(18)31-21(20)23(28)24-15-10-12-16(13-11-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYCNNOKYWLBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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